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Compound of Interest

Compound Name: 4,4-Dimethyl-1-pentanol

Cat. No.: B1294636

Anwendungs- und Protokollhinweise fir Forscher, Wissenschaftler und Fachleute in der
Arzneimittelentwicklung

Diese Unterlagen bieten detaillierte Protokolle und Anwendungsbeispiele fir die chemische
Derivatisierung von 4,4-Dimethyl-1-pentanol. Diese Derivatisierungen sind entscheidend, um
die Hydroxylgruppe in reaktivere funktionelle Gruppen umzuwandeln und so eine Vielzahl von
Folgereaktionen in der organischen Synthese und der pharmazeutischen Entwicklung zu
ermaoglichen. Die sterische Hinderung durch die benachbarte tert-Butylgruppe stellt besondere
synthetische Herausforderungen dar, die in den folgenden Protokollen beriicksichtigt werden.

Einflihrung in die Derivatisierung von 4,4-Dimethyl-
1-pentanol

4,4-Dimethyl-1-pentanol ist ein primarer Alkohol, dessen Reaktivitat durch die sperrige
Neopentylstruktur beeinflusst wird. Die Derivatisierung der Hydroxylgruppe ist ein
Schlusselschritt, um dieses Molekdl in vielseitige synthetische Bausteine zu tUberfihren. Die
Hauptziele der Derivatisierung umfassen:

e Oxidation: Umwandlung der Hydroxylgruppe in eine Aldehyd- oder Carbonsauregruppe zur
weiteren Funktionalisierung, beispielsweise in der Peptidkopplung oder der Synthese von
Heterozyklen.
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o Aktivierung der Hydroxylgruppe: Umwandlung der schlecht abgangsfahigen Hydroxylgruppe
in eine gute Abgangsgruppe (z.B. Tosylat), um nukleophile Substitutionsreaktionen zu
erleichtern.

o Esterbildung: Synthese von Estern, die als wichtige Zwischenprodukte, Aromastoffe oder in
Materialwissenschaften Anwendung finden.

Logischer Arbeitsablauf flir die Derivatisierung

Das folgende Diagramm veranschaulicht die wichtigsten Derivatisierungswege fur 4,4-
Dimethyl-1-pentanol und die daraus resultierenden Produktklassen.
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Abbildung 1: Hauptderivatisierungswege von 4,4-Dimethyl-1-pentanol.

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst reprasentative quantitative Daten fur die Derivatisierung von 4,4-
Dimethyl-1-pentanol und strukturell &hnlichen Alkoholen zusammen. Die Ausbeuten kdnnen je
nach Reaktionsbedingungen und Mal3stab variieren.
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Reaktion an.

[5]

Experimentelle Protokolle

Die folgenden Protokolle beschreiben detaillierte Verfahren fur die Schliisselderivatisierungen

von 4,4-Dimethyl-1-pentanol.

Dieses Protokoll beschreibt die milde Oxidation von 4,4-Dimethyl-1-pentanol zum
entsprechenden Aldehyd unter wasserfreien Bedingungen, um eine weitere Oxidation zur
Carbonséure zu verhindern.[1][6][7]

Experimenteller Arbeitsablauf (Swern-Oxidation)
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Abbildung 2: Arbeitsablauf der Swern-Oxidation.
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Materialien:

4,4-Dimethyl-1-pentanol
Dimethylsulfoxid (DMSO), wasserfrei
Oxalylchlorid

Triethylamin (EtsN), frisch destilliert
Dichlormethan (CH2Cl2), wasserfrei
Wasser, deionisiert

Gesattigte Natriumchloridlésung (Sole)

Wasserfreies Natriumsulfat (Na2S0Oa)

Geréate:

Rundkolben mit drei Halsen
Tropftrichter

Thermometer

Magnetruhrer
Trockeneis/Aceton-Kaltebad (-78 °C)
Scheidetrichter

Rotationsverdampfer

Durchfihrung:

o Ein Dreihalskolben wird unter Inertgasatmosphare (Argon oder Stickstoff) ausgeflammt und

auf -78 °C in einem Trockeneis/Aceton-Bad gekuhlt.

© 2025 BenchChem. All rights reserved.

6/12

Tech Support


https://www.benchchem.com/product/b1294636?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Wasserfreies CH2Clz wird in den Kolben gegeben, gefolgt von Oxalylchlorid (1.5
Aquivalente).

Eine Losung von wasserfreiem DMSO (2.7 Aquivalente) in CH2Clz wird langsam uber einen
Tropftrichter zugegeben, wobei die Temperatur unter -60 °C gehalten wird. Die Mischung
wird fur 5 Minuten gerihrt.

Eine Losung von 4,4-Dimethyl-1-pentanol (1.0 Aquivalent) in CH2Clz wird langsam
zugetropft. Die Reaktion wird fir 30 Minuten bei -78 °C gerthrt.

Triethylamin (7.0 Aquivalente) wird langsam zugegeben. Die Mischung wird fiir 10 Minuten
bei -78 °C geruhrt und dann langsam auf Raumtemperatur erwarmen gelassen.

Die Reaktion wird durch Zugabe von Wasser gequencht. Die Phasen werden in einem
Scheidetrichter getrennt.

Die wassrige Phase wird mehrmals mit CH2Cl2 extrahiert.

Die vereinigten organischen Phasen werden mit Sole gewaschen, tiber Na2SOa4 getrocknet
und das Lésungsmittel am Rotationsverdampfer entfernt.

Das Rohprodukt wird mittels Saulenchromatographie (Kieselgel, Eluent z.B.
Hexan/Ethylacetat-Gemisch) gereinigt, um reines 4,4-Dimethylpentanal zu erhalten.

Dieses Protokoll beschreibt die starke Oxidation von 4,4-Dimethyl-1-pentanol zur

entsprechenden Carbonsaure unter Verwendung des Jones-Reagenz.[2][3][8][9]

Materialien:

4,4-Dimethyl-1-pentanol
Chrom(VI)-oxid (CrOs)

Konzentrierte Schwefelsdure (H2S0a)
Aceton

Isopropanol (zum Quenchen)
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Diethylether oder Ethylacetat

Gesattigte Natriumchloridlésung (Sole)

Wasserfreies Natriumsulfat (Na2SOa)

Gerate:

Rundkolben

Tropftrichter

Eis-Wasser-Bad

Magnetrthrer

Scheidetrichter

Rotationsverdampfer

Durchfiihrung:

Herstellung des Jones-Reagenz: 26.7 g CrOs werden vorsichtig in 23 mL konzentrierter
H2S0a4 gel6st. Diese Mischung wird langsam und unter Rihren zu 50 mL Wasser gegeben.
Die Losung wird auf Raumtemperatur abkthlen gelassen.[3]

4,4-Dimethyl-1-pentanol (1.0 Aquivalent) wird in Aceton in einem Rundkolben geldst und in
einem Eis-Wasser-Bad auf 0 °C gekunhlt.

Das vorbereitete Jones-Reagenz wird langsam unter Rihren zugetropft. Die Temperatur
sollte unter 30 °C gehalten werden. Ein Farbumschlag von orange-rot nach griin wird
beobachtet. Die Zugabe wird fortgesetzt, bis die orange-rote Farbe bestehen bleibt, was auf
einen Uberschuss an Oxidationsmittel hindeutet.

Nach vollstandiger Zugabe wird das Eisbad entfernt und die Mischung fur 1-4 Stunden bei
Raumtemperatur gerthrt. Der Reaktionsfortschritt kann mittels Dinnschichtchromatographie
(DC) verfolgt werden.
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 Uberschiissiges Jones-Reagenz wird durch tropfenweise Zugabe von Isopropanol
gequencht, bis die griine Farbe stabil bleibt.

» Die Mischung wird durch Celite filtriert, um die Chromsalze zu entfernen. Das Filtrat wird mit
Diethylether oder Ethylacetat extrahiert.

e Die organische Phase wird mit Sole gewaschen, Gber Na=SOa4 getrocknet und das
Lésungsmittel am Rotationsverdampfer entfernt, um die rohe 4,4-Dimethylpentansaure zu
erhalten.

o Eine weitere Reinigung kann durch Umkristallisation oder Destillation erfolgen.

Dieses Protokoll beschreibt die Umwandlung der Hydroxylgruppe in eine Tosylatgruppe, eine
exzellente Abgangsgruppe fur nachfolgende nukleophile Substitutionsreaktionen.[10]

Materialien:

4,4-Dimethyl-1-pentanol

o p-Toluolsulfonylchlorid (TsCI)

o Pyridin oder Triethylamin (EtsN)

e 4-Dimethylaminopyridin (DMAP), katalytisch

e Dichlormethan (CH2Cl2), wasserfrei

e 1 M Salzsaure (HCI)

o Gesattigte Natriumhydrogencarbonatlésung (NaHCO3)

» Gesattigte Natriumchloridiésung (Sole)

o Wasserfreies Magnesiumsulfat (MgSQOa)

Gerate:

o Rundkolben

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.rsc.org/suppdata/ob/b9/b915797b/b915797b.pdf
https://www.benchchem.com/product/b1294636?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Eis-Wasser-Bad

Magnetruhrer

Scheidetrichter

Rotationsverdampfer
Durchfuhrung:

 4,4-Dimethyl-1-pentanol (1.0 Aquivalent) wird in wasserfreiem CHzClz in einem
Rundkolben gelost.

 Die Losung wird auf 0 °C gekuhlt und Pyridin (2.0 Aquivalente) oder Triethylamin (1.5
Aquivalente) sowie eine katalytische Menge DMAP zugegeben.

o p-Toluolsulfonylchlorid (1.2 Aquivalente) wird portionsweise zugegeben, wobei die
Temperatur bei 0 °C gehalten wird.

» Die Reaktion wird bei 0 °C gerihrt, bis die DC das vollstandige Verschwinden des
Ausgangsmaterials anzeigt (typischerweise einige Stunden).

» Die Reaktionsmischung wird mit Diethylether verdunnt.

e Die organische Losung wird nacheinander mit 1 M HCI, Wasser, gesattigter NaHCOs-L6sung
und Sole gewaschen.

e Die organische Phase wird Uber MgSOa getrocknet, filtriert und das Losungsmittel am
Rotationsverdampfer entfernt.

o Das Rohprodukt wird durch Umkristallisation (z.B. aus Hexan) oder Saulenchromatographie
gereinigt, um reines 4,4-Dimethyl-1-pentyltosylat zu erhalten.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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